molecular formula C15H18N4O B2451340 1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole CAS No. 2411311-43-6

1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole

Cat. No. B2451340
CAS RN: 2411311-43-6
M. Wt: 270.336
InChI Key: VLKIWRGFVHDTCN-UHFFFAOYSA-N
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Description

1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole, also known as CBMZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole is not fully understood. However, it has been suggested that 1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole may exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, 1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Additionally, 1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole has been found to enhance the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, reduce the production of pro-inflammatory cytokines, and enhance the activity of certain neurotransmitters. Additionally, 1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole has been found to exhibit antioxidant properties, as it has been found to scavenge free radicals in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, 1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole has been found to exhibit a wide range of potential applications in scientific research, making it a versatile compound for use in various studies. However, one of the limitations of using 1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole in lab experiments is its relatively high cost, which may limit its accessibility for some researchers.

Future Directions

There are several future directions for the study of 1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole. One potential direction is the further exploration of its potential anti-cancer properties, particularly in vivo studies. Additionally, the potential use of 1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole as a therapeutic agent for neurological disorders warrants further investigation. Finally, the development of more cost-effective synthesis methods for 1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole could increase its accessibility for researchers.

Synthesis Methods

The synthesis of 1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole involves the reaction between 1-cyclobutylaziridine-2-methanol and 3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione in the presence of a base. The reaction yields 1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole as a white solid with a high purity.

Scientific Research Applications

1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole has been found to exhibit a wide range of potential applications in scientific research. It has been studied for its potential anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. 1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole has also been studied for its potential anti-inflammatory properties, as it has been found to reduce the production of pro-inflammatory cytokines in vitro. Additionally, 1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole has been studied for its potential use as a therapeutic agent for neurological disorders, as it has been found to enhance the activity of certain neurotransmitters in vitro.

properties

IUPAC Name

1-[3-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-3-12(4-1)18-8-14(18)9-20-15-6-2-5-13(7-15)19-11-16-10-17-19/h2,5-7,10-12,14H,1,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKIWRGFVHDTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC2COC3=CC=CC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole

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